![molecular formula C9H8O2 B13011821 4-Vinylbenzo[d][1,3]dioxole](/img/structure/B13011821.png)
4-Vinylbenzo[d][1,3]dioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Vinylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C9H8O2 It is a derivative of benzo[d][1,3]dioxole, featuring a vinyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Vinylbenzo[d][1,3]dioxole can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole with vinyl magnesium bromide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Vinylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the vinyl group can yield ethyl-substituted derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Vinylbenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials due to its reactive vinyl group.
Wirkmechanismus
The mechanism of action of 4-Vinylbenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The vinyl group allows for covalent bonding with nucleophiles, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
4-Vinylbenzo[d][1,3]dioxole can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxole: Lacks the vinyl group, resulting in different reactivity and applications.
4-Ethylbenzo[d][1,3]dioxole: Contains an ethyl group instead of a vinyl group, leading to different chemical properties.
4-Methylbenzo[d][1,3]dioxole:
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable building block in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C9H8O2 |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
4-ethenyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H8O2/c1-2-7-4-3-5-8-9(7)11-6-10-8/h2-5H,1,6H2 |
InChI-Schlüssel |
DQYNMLRSCUCWFW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C2C(=CC=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


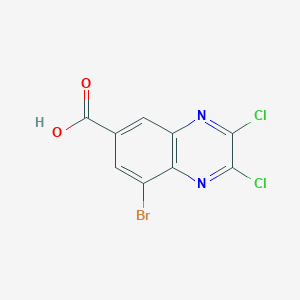
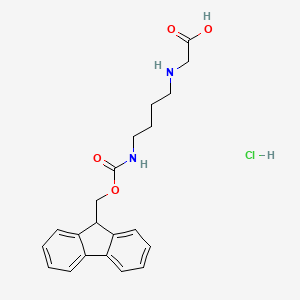
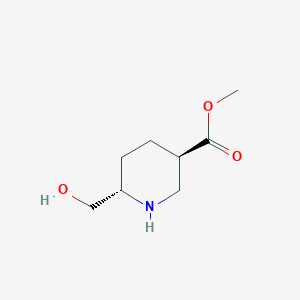
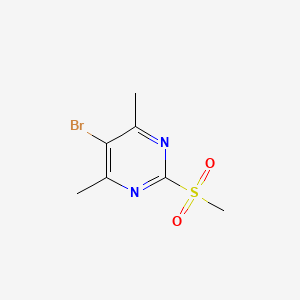
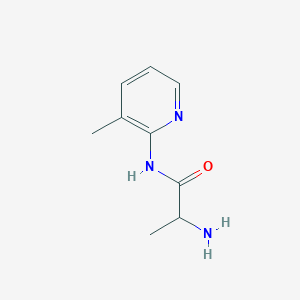
![7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B13011777.png)
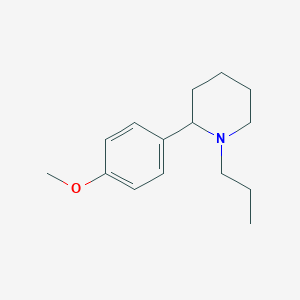
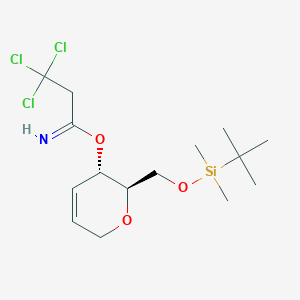
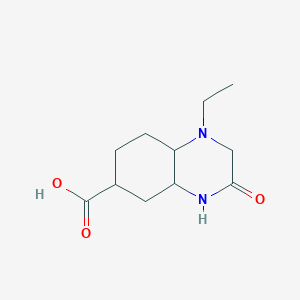
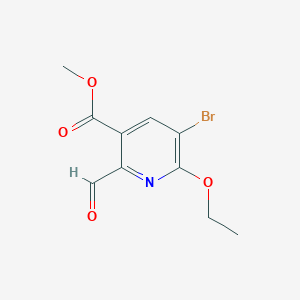
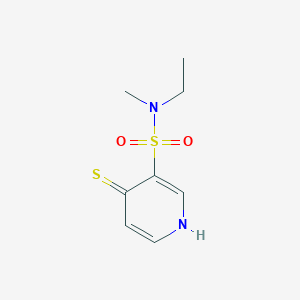
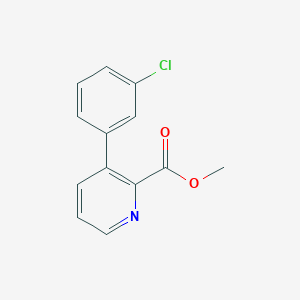
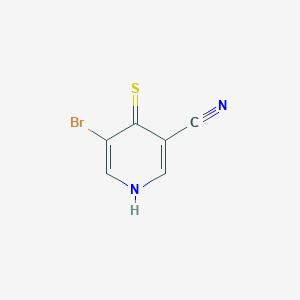
![N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine](/img/structure/B13011817.png)
